Physicochemical properties of 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol
Physicochemical properties of 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol
An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Structural Analysis and Predicted Physicochemical Profile
2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol characterized by a bulky, lipophilic 3-tert-butylphenyl group and a branched alkyl chain. The interplay between the polar hydroxyl group and the non-polar hydrocarbon scaffold is expected to define its behavior in biological systems.
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Structure:
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IUPAC Name: 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol
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Molecular Formula: C₁₅H₂₄O
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Key Features:
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Tertiary Alcohol (-OH): A potential hydrogen bond donor and acceptor, influencing solubility and interactions with biological targets.[1] It is generally a weak acid.
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meta-substituted tert-Butylphenyl Group: A large, non-polar moiety that significantly contributes to the molecule's lipophilicity and may influence metabolic stability.
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Branched Alkyl Chain (3-methyl-butan-2-ol core): This structure adds to the steric bulk and lipophilicity.
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Predicted Physicochemical Data
The following table summarizes the predicted properties based on structural analysis and data from related compounds. These values should be considered as estimations pending experimental verification.
| Property | Predicted Value/Range | Rationale & Significance in Drug Discovery |
| Molecular Weight | ~220.35 g/mol | Falls within the "drug-like" space, suggesting potential for good membrane permeability.[2][3] |
| Lipophilicity (logP) | > 4.0 | The large non-polar surface area from the tert-butylphenyl and alkyl groups suggests high lipophilicity. This can enhance binding to hydrophobic targets but may lead to poor aqueous solubility and potential for non-specific binding or toxicity.[2][4] |
| Aqueous Solubility | Low (< 10 µg/mL) | High lipophilicity and potential for strong crystal lattice packing typically result in low water solubility, which can be a major hurdle for oral bioavailability.[4][5] |
| Acid Dissociation Constant (pKa) | 16 - 18 | Tertiary alcohols are very weak acids, with pKa values typically in this range. For practical purposes in physiological pH (1-8), the hydroxyl group will be fully protonated and neutral. |
| Hydrogen Bond Donors | 1 (the hydroxyl group) | Important for target binding and solubility. |
| Hydrogen Bond Acceptors | 1 (the oxygen atom) | Important for target binding and solubility. |
The Imperative of Physicochemical Profiling in Drug Discovery
In drug discovery, the goal is to optimize a molecule's biological activity and its pharmacokinetic properties in parallel.[2] A compound with excellent target affinity but poor physicochemical properties is likely to fail in development due to issues with bioavailability, metabolism, or toxicity.[3][6] Key properties like solubility, lipophilicity, and pKa are critical indicators of a compound's potential success.[4]
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Solubility directly impacts the maximum achievable concentration in the bloodstream after oral administration, influencing the therapeutic window.[4]
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Lipophilicity (logP) affects a molecule's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution.[7] An optimal logP is crucial; too low, and the compound may not cross membranes, too high, and it may have poor solubility and be prone to rapid metabolism or toxicity.[2][4]
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pKa determines the ionization state of a molecule at a given pH. This affects its solubility, permeability, and interaction with targets.[8]
Experimental Determination of Key Physicochemical Properties
The following section provides detailed protocols for the empirical determination of the critical physicochemical properties of 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol.
Aqueous Solubility: The Shake-Flask Method (Gold Standard)
The shake-flask method is the benchmark for determining thermodynamic solubility, representing the equilibrium partitioning of a compound between its solid phase and water.[5][9]
Principle: An excess of the solid compound is agitated in a buffered aqueous solution at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.
Experimental Protocol:
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Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
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Sample Preparation: Add an excess amount of finely powdered 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol to a glass vial containing a known volume of the pH 7.4 buffer. A visual excess of solid should remain.
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Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for at least 24-48 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining micro-particulates, the aliquot must be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.
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Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Causality and Trustworthiness: Using a long equilibration time ensures that a true thermodynamic equilibrium is reached. The phase separation step is critical; failure to completely remove undissolved solid is a common source of error leading to an overestimation of solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity: LogP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is the measure of a compound's differential solubility in a two-phase system of n-octanol and water, representing its lipophilicity.[7] The shake-flask method is the traditional and most reliable technique.[7][10]
Principle: A known amount of the compound is dissolved in a biphasic system of water-saturated octanol and octanol-saturated water. After equilibration, the concentration of the compound in each phase is measured.
Experimental Protocol:
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Phase Preparation: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and purified water and allowing them to separate for at least 24 hours.
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Sample Introduction: Add a small, known amount of 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol to a separation funnel containing known volumes of the two pre-saturated phases.
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Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Then, allow the phases to separate completely.
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Phase Separation: Carefully separate the aqueous and octanol layers.
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Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV or LC-MS).[11]
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Calculation: Calculate the partition coefficient (P) and logP using the following formulas:
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P = [Concentration]octanol / [Concentration]aqueous
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logP = log₁₀(P)[10]
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Causality and Trustworthiness: Pre-saturation of the solvents is essential to prevent volume changes during the experiment. Accurate quantification in both phases is critical, which can be challenging if the logP is very high or low, requiring an analytical method with a wide dynamic range.[11]
Acidity: pKa Determination by Potentiometric Titration
For a weakly acidic compound like a tertiary alcohol, determining the pKa is challenging but theoretically possible using potentiometric titration in a mixed-solvent system due to its extremely low water solubility.
Principle: A solution of the compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa corresponds to the pH at which the compound is 50% ionized (the half-equivalence point).[12]
Experimental Protocol:
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Solvent System: Due to low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) is required.
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Sample Preparation: Dissolve a precise amount of 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol in the chosen co-solvent system.
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Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (identified from the first derivative). The half-equivalence point is at half the volume of the equivalence point. The pH at this half-equivalence point is the apparent pKa in the co-solvent system.[12][13] The aqueous pKa can be extrapolated from measurements in several co-solvent ratios.
Causality and Trustworthiness: A calibrated pH electrode and accurate titrant concentration are paramount. The use of a co-solvent yields an "apparent" pKa; multiple measurements at different solvent ratios are needed to extrapolate to a purely aqueous pKa, which adds complexity but is necessary for insoluble compounds.
Caption: Workflow for Potentiometric pKa Determination.
Proposed Synthetic Route
Access to the title compound for experimental analysis requires its chemical synthesis. A plausible and robust approach is the Grignard reaction, a classic method for forming carbon-carbon bonds and synthesizing tertiary alcohols.
Principle: A Grignard reagent (organomagnesium halide) prepared from 3-bromo-tert-butylbenzene acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methyl-2-butanone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.
Synthetic Protocol:
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Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), react 1-bromo-3-tert-butylbenzene with magnesium turnings in anhydrous diethyl ether or THF to form 3-tert-butylphenylmagnesium bromide.
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Nucleophilic Addition: Cool the freshly prepared Grignard reagent in an ice bath. Add 3-methyl-2-butanone dropwise to the solution while stirring. Allow the reaction to proceed to completion.
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Quenching and Workup: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the magnesium alkoxide and neutralizes any unreacted Grignard reagent.
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Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol.
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Structural Confirmation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Conclusion
While direct experimental data for 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol is not currently in the public domain, its structure provides a solid basis for predicting its physicochemical behavior. Its anticipated high lipophilicity and low aqueous solubility present classic challenges in drug development that must be addressed and quantified early. This guide provides the essential theoretical context and, more importantly, the detailed, actionable experimental protocols required for a research team to thoroughly characterize this and other novel chemical entities. By rigorously applying these methods, scientists can generate the high-quality, reproducible data necessary to make informed decisions in the complex process of drug discovery and development.
References
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- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.
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Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies Application Note. [Link]
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Loftsson, T., & Friðriksdóttir, H. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E4. [Link]
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Pascoe, D. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
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Waring, M. J. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(8), 1215-1227. [Link]
- Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A Comparison of Physicochemical Property Profiles of Development and Marketed Oral Drugs. Journal of Medicinal Chemistry, 46(7), 1250–1256.
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